molecular formula C13H23NO3 B1434630 7-Hydroxy-2-aza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester CAS No. 1319716-41-0

7-Hydroxy-2-aza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester

Cat. No. B1434630
M. Wt: 241.33 g/mol
InChI Key: MUMPVHCQFGQIKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Hydroxy-2-aza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester (7-OH-2-ASP) is an important organic compound used in a variety of scientific research applications. It is a cyclic compound that is composed of seven carbon atoms, two nitrogen atoms, one oxygen atom, and an ester group. 7-OH-2-ASP is known to have a wide range of biochemical and physiological effects, and is used in a variety of laboratory experiments.

Scientific Research Applications

Synthesis and Chemical Reactions

The research on compounds related to 7-Hydroxy-2-aza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester primarily focuses on their synthesis and the exploration of their chemical properties. These compounds are often used as intermediates in the synthesis of various heterocyclic compounds, which have potential applications in medicinal chemistry and materials science.

  • Ring Opening Reactions

    In the synthesis of heterocyclic compounds, spiro compounds, closely related to 7-Hydroxy-2-aza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester, undergo ring opening reactions. This forms a class of compounds known as 1,5-dihydro-2-oxo-1,5-diphenyl-2H-pyrroles, which are of interest in the development of pharmaceuticals and other organic compounds (Emerson, Titus, & Jones, 1998).

  • Acid-Catalyzed Reactions

    Research has also been conducted on the acid-catalyzed reactions of related spiro compounds, leading to the formation of various hydroxy esters. These reactions and their products are significant for understanding the behavior of spiro compounds under different chemical conditions (Adam & Crämer, 1987).

  • Synthesis of Enantiomers

    The synthesis of enantiomeric forms of spiro[4.4]nonadiene, a compound structurally related to the tert-butyl ester , has been explored. These syntheses are important for the production of chiral compounds, which have wide-ranging applications in asymmetric synthesis and pharmaceuticals (Gerlach & Müller, 1972).

  • Constrained Dipeptide Isosteres

    A novel class of conformationally constrained dipeptide isosteres, based on compounds structurally related to 7-Hydroxy-2-aza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester, has been developed. These findings are significant in the field of bioorganic chemistry, particularly in the design of peptide mimetics (Guarna et al., 1999).

properties

IUPAC Name

tert-butyl 8-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-7-6-13(9-14)5-4-10(15)8-13/h10,15H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUMPVHCQFGQIKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hydroxy-2-aza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-Hydroxy-2-aza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester
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7-Hydroxy-2-aza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester
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7-Hydroxy-2-aza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester
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7-Hydroxy-2-aza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester

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